molecular formula C12H14N4O2S B2510999 2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide CAS No. 75304-19-7

2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide

Cat. No. B2510999
CAS RN: 75304-19-7
M. Wt: 278.33
InChI Key: APRJMNZCLSWFFD-UHFFFAOYSA-N
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Description

“2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide” is a type of sulfonamide drug . Sulfonamides are synthetic antimicrobial drugs that are used as broad spectrum for the treatment of human and animal bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .


Synthesis Analysis

The IUPAC name of sulfonamide is 4-aminobenzenesulfonamide, and the two derivative drugs are 4-amino-N-(4, 6-dimethylpyrimidin-2-yl) benzene sulphonamide for SMZ and 4-amino-N-(pyrimidin-2-yl) benzene-1-sulphonamide for SDZ respectively .


Molecular Structure Analysis

The molecular structure of sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .


Chemical Reactions Analysis

The inhibition efficacy of N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS) as a new corrosion inhibitor on mild steel (MS) in 0.1 M HCl medium at varied temperature has been analysed and it has ensued 97.6% high efficiency at 4 × 10–5 M of DMQS .


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide” is 278.33 .

Mechanism of Action

Sulfonamides inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase, an intermediate of tetrahydrofolic acid (THF) synthesis .

Safety and Hazards

Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamide drugs may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

properties

IUPAC Name

2-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-6-4-3-5-10(11)13/h3-7H,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRJMNZCLSWFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide

CAS RN

75304-19-7
Record name 2-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide
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